Gelsemicine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of gelsemicine involves several steps, starting from simpler indole derivatives. The process typically includes the formation of the indole core, followed by functionalization to introduce the necessary substituents. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound is less common due to its complex structure and the availability of natural sources. advancements in synthetic organic chemistry have made it possible to produce this compound in the laboratory setting. Techniques such as chromatography and crystallization are employed to purify the compound .
Chemical Reactions Analysis
Types of Reactions: Gelsemicine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its pharmacological properties.
Substitution: Substitution reactions, particularly on the indole ring, can lead to the formation of new compounds with varied biological effects.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenation and alkylation reactions often employ reagents like bromine and alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce halogenated or alkylated compounds .
Scientific Research Applications
Gelsemicine has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying indole alkaloid synthesis and reactivity.
Biology: this compound is used to investigate the biological pathways and mechanisms of indole alkaloids.
Mechanism of Action
Gelsemicine exerts its effects through various molecular targets and pathways. It interacts with neurotransmitter receptors and ion channels, modulating their activity to produce analgesic and anti-inflammatory effects. The compound also influences cellular signaling pathways involved in apoptosis and inflammation, contributing to its anti-tumor properties .
Comparison with Similar Compounds
Gelsemicine is compared with other indole alkaloids such as gelsemine, koumine, and gelsevirine. While all these compounds share a common indole structure, this compound is unique due to its specific substituents and biological activities . For instance:
Gelsemine: Known for its sedative and analgesic effects.
Koumine: Exhibits strong anti-tumor and anti-inflammatory properties.
Gelsevirine: Primarily studied for its neuroprotective effects.
Properties
IUPAC Name |
(1R,2S,4S,6R,7R,8S)-6-ethyl-1',6'-dimethoxyspiro[10-oxa-5-azatricyclo[5.3.1.04,8]undecane-2,3'-indole]-2'-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4/c1-4-15-12-8-18-20(9-16(21-15)13(12)10-26-18)14-6-5-11(24-2)7-17(14)22(25-3)19(20)23/h5-7,12-13,15-16,18,21H,4,8-10H2,1-3H3/t12-,13+,15-,16+,18-,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIHQHYIWKHVLRH-XKTBTPLDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2CC3C4(CC(C2CO3)N1)C5=C(C=C(C=C5)OC)N(C4=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@H]2C[C@@H]3[C@]4(C[C@@H]([C@H]2CO3)N1)C5=C(C=C(C=C5)OC)N(C4=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20420145 | |
Record name | GELSEMICINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20420145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6887-28-1 | |
Record name | (2′R,3S,3′R,3′aS,6′R,8′aS)-2′-Ethyl-2′,3′,3′a,4′,8′,8′a-hexahydro-1,6-dimethoxyspiro[3H-indole-3,7′(6′H)-[3,6]methano[1H]oxepino[4,3-b]pyrrol]-2(1H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6887-28-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | GELSEMICINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20420145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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